

Milademetan Complete Remission Rates in Clinical Studies

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Compound Focus: Milademetan tosylate hydrate

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Study Phase & Regimen	Patient Population	Complete Remission (CR) Rate	Key Findings & Other Efficacy Endpoints
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| **Phase 1 Monotherapy** [1] | R/R AML or high-risk MDS (n=57) | 4.2% (n=2/48) [1] | • 2.1% (n=1/48) achieved CR with incomplete blood count recovery (CRi) [1] • Maximum Tolerated Dose (MTD): 160 mg on various schedules [1] | | **Phase 1 Combination (Azacitidine)** [1] | R/R AML or high-risk MDS (n=17) | 0% (n=0/15) [1] | • 13.3% (n=2/15) achieved CRi [1] | | **Phase 1 Combination (LDAC ± Venetoclax)** [2] | R/R or ND (unfit) TP53wt AML (n=16) | 0% (n=0/16) | • 13% (n=2/16) achieved overall response (CR with incomplete hematological recovery, CRh) [2] • Two additional patients had >50% bone marrow blast reduction [2] | | **Phase 1 Monotherapy (Japanese Study)** [3] | Japanese R/R AML (n=14) | Data not specifically reported | • Study focused on safety and pharmacokinetics; MTD not reached, Recommended Dose was 160 mg [3] |

Detailed Experimental Protocols

To help you evaluate the quality of this data, here are the methodologies from the key studies.

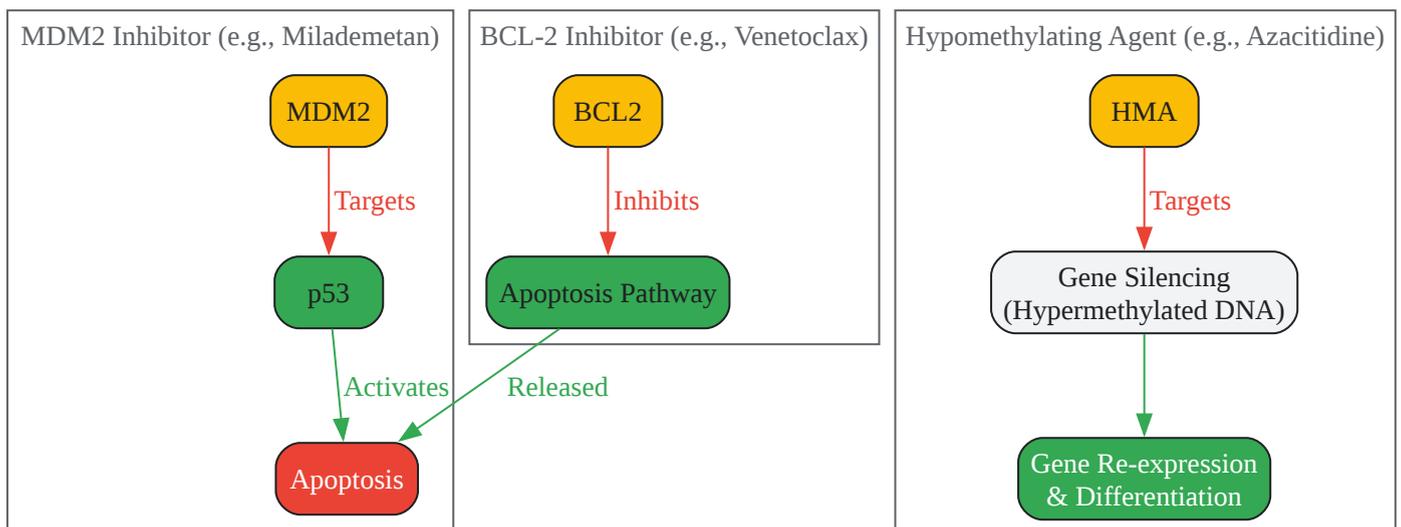
- **Study Designs:** The data primarily comes from **Phase 1 dose-escalation studies**, which are early-stage trials designed primarily to evaluate safety, determine appropriate dosing (Maximum Tolerated

Dose - MTD), and identify dose-limiting toxicities (DLT). While they provide initial efficacy signals, they are not powered to definitively measure remission rates [1] [2] [3].

- **Patient Populations:** The studies involved heavily pre-treated patients with **relapsed/refractory (R/R) AML** or high-risk myelodysplastic syndromes (MDS). Many patients had exhausted multiple prior therapies, including venetoclax, which is associated with poorer prognosis and lower response rates to subsequent treatments [2].
- **Dosing Regimens:** Multiple dosing schedules for milademetan were explored to manage toxicity, including once-daily dosing for 14 or 21 days in a 28-day cycle. In combination therapies, a delayed start relative to azacitidine was sometimes used, informed by preclinical models [1].
- **Key Efficacy Assessments:** Treatment response was evaluated according to standardized criteria (e.g., European LeukemiaNet 2017 recommendations). Endpoints included Complete Remission (CR), CR with incomplete hematological recovery (CRi/CRh), composite complete remission (CRc = CR + CRi), and overall response rate [1] [2].

Performance Against Other AML Therapies

When comparing milademetan's efficacy to other available AML treatments, its remission rates are modest. The following diagram contrasts the core mechanism of MDM2 inhibition with other common AML treatment pathways.



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In terms of quantitative efficacy comparison:

- **Venetoclax-Based Regimens:** The combination of venetoclax and azacitidine, now a standard for untreated AML patients unfit for intensive chemotherapy, demonstrated a **CR/CRi rate of 66%** in the VIALE-A trial [4]. A 2024 real-world study confirmed its effectiveness, with a composite CR rate of 65.2% [5].
- **Novel Triplet Therapies:** Emerging combinations show even higher promise. For instance, a triplet of mipmapamig (a bispecific antibody), venetoclax, and azacitidine reported a **CR rate of 90%** in a frontline setting [4].
- **Other Targeted Approaches:** For AML with myelodysplasia-related changes, a decitabine, idarubicin, and cytarabine (DAC+IA) regimen achieved a **CR rate of 85.2%** after the first course [6].

Conclusion for Research and Development

In summary, for researchers and drug development professionals:

- **Efficacy Profile:** Milademetan has demonstrated **limited single-agent activity** in R/R AML, with low complete remission rates.
- **Combination Potential:** Its efficacy appears somewhat enhanced in combination with hypomethylating agents or low-dose chemotherapy, though remission rates remain modest compared to current standards like venetoclax-based regimens.
- **Safety Consideration:** A significant challenge is its **gastrointestinal toxicity profile**, which was dose-limiting in some studies and requires careful management through intermittent dosing schedules [1] [2].
- **Research Direction:** Future development may depend on identifying predictive biomarkers for response and optimizing combination strategies to enhance efficacy while managing toxicity.

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